
(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H12BrNO3S2 and its molecular weight is 458.34. The purity is usually 95%.
BenchChem offers high-quality (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Effects
A study by Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives, including compounds structurally related to (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one. These compounds were evaluated for their in vivo anticancer and antiangiogenic effects against a transplantable mouse tumor model. The results demonstrated significant reduction in tumor volume and cell number, and an increase in the lifespan of tumor-bearing mice, indicating potent anticancer and antiangiogenic activities Chandrappa et al., 2010.
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
Another study by Chandrappa et al. (2009) focused on the synthesis of thiazolidinone derivatives and evaluated their cytotoxicity and apoptosis induction in human leukemia cells. This research highlighted the significant antiproliferative activity of these compounds, which was dependent on the cell cycle stage and dosage. Among the synthesized compounds, certain derivatives exhibited potent anticancer activity by inducing apoptosis in leukemia cell lines Chandrappa et al., 2009.
Antimicrobial Activity
Patel and Shaikh (2010) explored the in vitro antimicrobial screening of thiazolidinone compounds against various bacterial and fungal species. The study found that some compounds exhibited antimicrobial activity comparable to standard drugs, suggesting their potential as antimicrobial agents Patel & Shaikh, 2010.
Molecular Docking and Anticancer Activity
Madhusudhanrao and Manikala (2020) conducted a study on the synthesis of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues. These compounds underwent in vitro screening for anticancer activity against various cancer cell lines, and molecular docking studies were performed to evaluate their potential binding affinities. The results indicated that certain analogues were highly potent against all tested cancer cell lines, highlighting their promise as anticancer agents Madhusudhanrao & Manikala, 2020.
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which were assessed for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, highlighting their potential for the development of new anti-inflammatory agents Sunder & Maleraju, 2013.
Propriétés
IUPAC Name |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3S2/c21-13-6-4-12(5-7-13)17-9-8-16(25-17)11-18-19(24)22(20(26)27-18)14-2-1-3-15(23)10-14/h1-11,23H/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLZYLQBZXLBQR-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

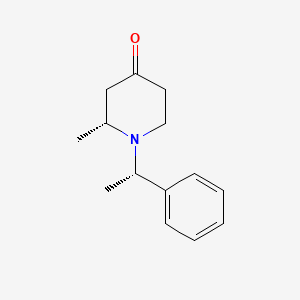
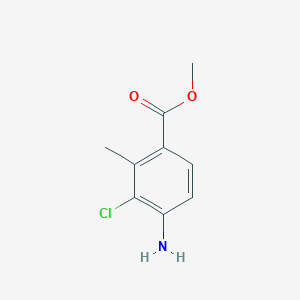
![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)
![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)




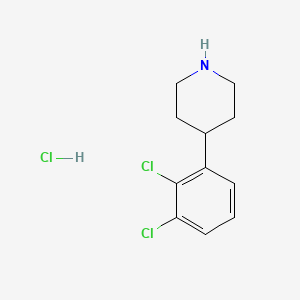
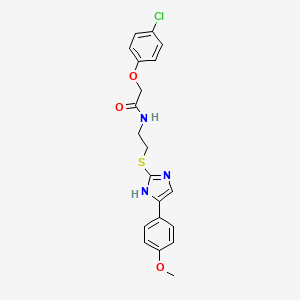
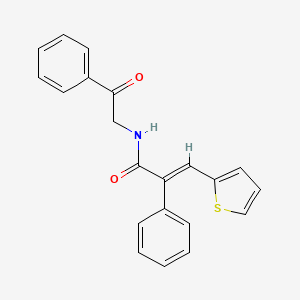
![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2755507.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)